![molecular formula C9H15N3O3S B2846238 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide CAS No. 1797159-16-0](/img/structure/B2846238.png)
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, a 1H-pyrazol-4-yl group, and a methanesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydro-2H-pyran ring and the 1H-pyrazol ring are likely to be planar structures, while the methanesulfonamide group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyran and pyrazol rings might undergo reactions typical of heterocyclic compounds, while the methanesulfonamide group could participate in a variety of reactions involving the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Coordination Chemistry and Ligand Design
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide is related to a class of compounds that have seen extensive study in coordination chemistry, particularly in the design of ligands for metal coordination. These compounds, including poly(1H-pyrazol-1-yl)methanes, play a critical role in the synthesis and structural study of metal complexes. For instance, tris and tetrakis (1H-pyrazol-1-yl)methanes have demonstrated significant potential in creating novel ligands that can bind to metal centers in diverse coordination geometries. This versatility is pivotal for applications ranging from catalysis to materials science (Alkorta et al., 2017; Silva et al., 2019).
Organometallic Synthesis and Reactivity
The reactivity of similar pyrazolyl methanesulfonamide compounds has been explored in organometallic chemistry, where they serve as ligands to form complexes with various metals. These complexes have been studied for their structural characteristics and potential applications in catalysis and organic synthesis. For example, the synthesis of organotin bis(pyrazol-1-yl)methane-tetracarboxylates and tris(pyrazol-1-yl)methane-hexacarboxylates has illustrated the utility of these ligands in creating complexes with interesting structural properties and potential reactivity (Li et al., 2014).
Photoluminescent Materials
Compounds within the same family have found applications in the development of photoluminescent materials. The design and synthesis of bis(pyrazol-1-yl)methane derivatives, for instance, have led to the creation of complexes with zinc(II) that exhibit intriguing photophysical properties. These properties are crucial for the development of new materials with potential applications in sensing, light-emitting devices, and photovoltaics (Wang et al., 2015).
Catalysis and Polymerization
The ability of pyrazolyl methanesulfonamide derivatives to act as ligands in catalytic systems has also been investigated. For example, iron(II) and zinc(II) complexes with tetradentate bis(pyrazolyl)methane ligands have been explored as catalysts for the ring-opening polymerization of rac-lactide. These studies are fundamental for understanding how variations in ligand structure can influence catalytic activity and selectivity, offering pathways to more efficient and environmentally friendly polymer synthesis processes (Herber et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-16(13,14)11-8-6-10-12(7-8)9-2-4-15-5-3-9/h6-7,9,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGYZPZVYBIEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN(N=C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.